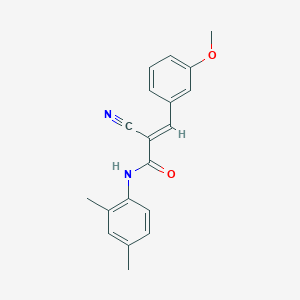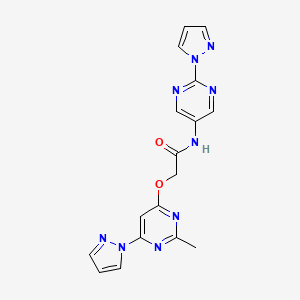![molecular formula C13H20N4O B2872163 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 7532-69-6](/img/structure/B2872163.png)
2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound with the molecular formula C6H6N4O and a molecular weight of 150.1380 . It’s also known by other names such as “5-Methyl-7-hydroxy-1,3,4-triazaindolizine” and "5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol" .
Synthesis Analysis
This compound has been synthesized through conventional reactions with metallic (II) salts, leading to the formation of novel multidimensional complexes . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been used in the synthesis of various complexes, showing different and unusual coordination modes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.1380 . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Antibacterial Activity
Research has synthesized novel derivatives of the pyrimidine ring, specifically incorporating the 1,2,4-triazolo[1,5-a]pyrimidine structure, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds were evaluated with respect to a minimum inhibitory concentration (MIC) reference, indicating potential use in developing new antimicrobial agents (Lahmidi et al., 2019).
Antimicrobial and Antifungal Activities
Derivatives of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have been synthesized and shown to possess antimicrobial and antifungal properties. These compounds were tested in vitro for their effectiveness against various microbial pathogens, showcasing their potential as a base for developing new antimicrobial and antifungal treatments (Komykhov et al., 2017).
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various methods, including X-ray diffraction, spectroscopy, and DFT calculations. These studies not only help understand the chemical and physical properties of these compounds but also lay the groundwork for further applications in materials science and chemistry (Massari et al., 2017).
Antitumor and Antimicrobial Potentials
Some derivatives have been prepared as potential antimicrobial and antitumor agents. While showing promising antimicrobial activity, these studies noted that the compounds did not exhibit appreciable antitumor activity, highlighting the specificity of their biological interactions and the importance of structural features in determining their activity (Said et al., 2004).
Heterocyclic Compound Synthesis
The chemical scaffold of 2-Heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as a basis for synthesizing heterocyclic compounds, which have applications in developing pharmaceuticals and agricultural chemicals. This includes the synthesis of compounds with potential anti-inflammatory and antimicrobial activities, demonstrating the versatility and importance of this chemical structure in medicinal chemistry and drug design (Aggarwal et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-4-5-6-7-8-11-15-13-14-10(2)9-12(18)17(13)16-11/h9H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLLJVANRKUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=NC(=CC(=O)N2N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate](/img/structure/B2872081.png)
![4-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2872084.png)
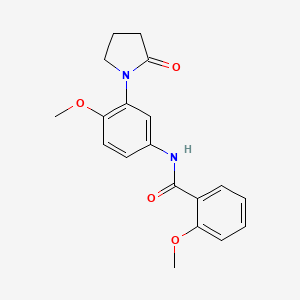
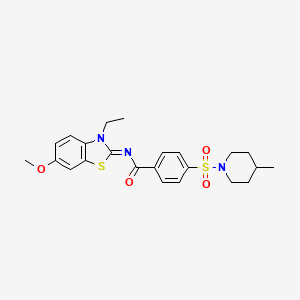
![N-[(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2872087.png)
![7-(4-Ethylbenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2872088.png)
![3-Methoxy-N-methyl-N-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2872090.png)
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)
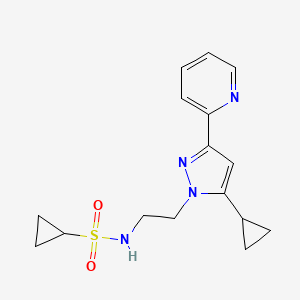
![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2872096.png)


